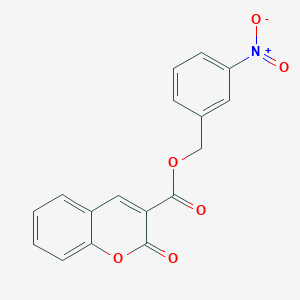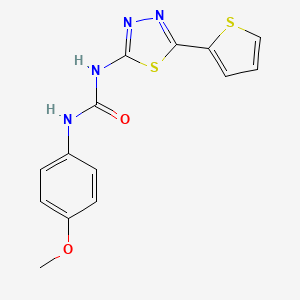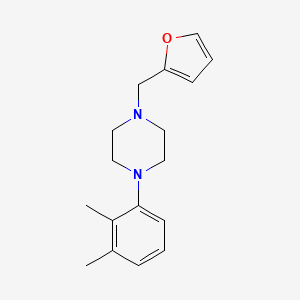![molecular formula C10H8N2O4S2 B5878364 3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B5878364.png)
3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a sulfanyl group linking the benzothiazole ring to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:
Nitration of Benzothiazole: The starting material, benzothiazole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position.
Thiol Addition: The nitrated benzothiazole is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, under basic conditions to form the sulfanyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as dihydropteroate synthase, which is involved in folate biosynthesis in bacteria.
Pathways Involved: By inhibiting the activity of these enzymes, the compound can disrupt essential metabolic pathways, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
2-arylbenzothiazoles: These compounds have a similar benzothiazole ring but differ in the substituents at the 2nd position, leading to variations in their biological and chemical properties.
Uniqueness
3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid is unique due to the presence of both a nitro group and a sulfanyl-propanoic acid moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)3-4-17-10-11-7-2-1-6(12(15)16)5-8(7)18-10/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCIWFMHYXLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)

![3-Bromo-4-[(2-nitrophenyl)methoxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B5878355.png)

![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)


